Scientific Field: Pharmaceutical Research
Summary of the Application: Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein. Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .
Methods of Application: Accumulation of succinimide was identified through intact and reduced LC–MS mass measurements. A low pH peptide mapping method was used for relative quantitation and localization of succinimide formation in the CDR. Statistical modeling was used to correlate levels of succinimide with basic variants and potency measurements .
Results or Outcomes: Succinimide accumulation in Formulation A was accelerated when stored at elevated temperatures. A strong correlation between succinimide accumulation in the CDR, an increase in basic charge variants, and a decrease in potency was observed. Statistical modeling suggest that a combination of ion exchange chromatography and potency measurements can be used to predict succinimide levels in a given sample .
Scientific Field: Molecular Sciences
Summary of the Application: Aspartic acid (Asp) residues are prone to nonenzymatic isomerization via a succinimide (Suc) intermediate. The formation of isomerized Asp residues is considered to be associated with various age-related diseases, such as cataracts and Alzheimer’s disease .
Methods of Application: The reaction pathway of Suc residue formation from Asp residues catalyzed by two water molecules was described using the B3LYP/6-31+G (d,p) level of theory. Single-point energies were calculated using the MP2/6-311+G (d,p) level of theory .
Results or Outcomes: In the aqueous phase, Suc residue formation from an Asp residue was roughly divided into three steps, namely, iminolization, cyclization, and dehydration, with the activation energy estimated to be 109 kJ mol -1 .
L-3-aminosuccinimide is a compound characterized by its unique structure, which consists of a succinimide ring with an amino group at the 3-position. This compound is classified as a cyclic imide and is derived from succinic acid. Its molecular formula is C₄H₇N₃O₂, and it plays a significant role in various biochemical processes and synthetic applications.
L-3-aminosuccinimide exhibits various biological activities, primarily related to its role in metabolic pathways. It has been studied for its potential effects on:
Several methods exist for synthesizing L-3-aminosuccinimide:
L-3-aminosuccinimide has several applications across different fields:
Research into the interaction of L-3-aminosuccinimide with other biomolecules has revealed important insights:
L-3-aminosuccinimide shares structural similarities with several compounds. Here are some notable comparisons:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| Succinimide | Cyclic imide without amino group | Commonly used as a solvent or reagent |
| L-Aspartic Acid | Amino acid with two carboxylic groups | Plays a critical role in neurotransmission |
| L-Lysine | Amino acid with a longer aliphatic chain | Essential for protein synthesis |
| 2-Aminobutyric Acid | Aliphatic amino acid | Involved in neurotransmitter synthesis |
L-3-aminosuccinimide's unique positioning within these compounds lies in its cyclic structure combined with an amino group, which grants it distinct reactivity and biological roles not found in its linear counterparts.
Asparaginyl deamidation constitutes one of the most prevalent nonenzymatic post-translational modifications in proteins, with L-3-aminosuccinimide serving as the crucial intermediate species. The deamidation process proceeds through a multistep mechanism initiated by nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl carbon of asparagine residues [2] [3] [4].
The deamidation reaction pathway involves three distinct sequential steps: iminolization, cyclization, and dehydration. Quantum chemical calculations utilizing density functional theory methods have revealed that iminolization represents the most thermodynamically favorable initial step, with an activation energy of 51.4 kilojoules per mole [3]. This step involves tautomerization of the asparagine amide to the corresponding imidic acid form, creating the reactive intermediate necessary for subsequent cyclization [5].
The cyclization step, demonstrating an activation energy barrier of 105.0 kilojoules per mole, constitutes the rate-determining phase in succinimide formation [2] [6]. During this critical transformation, the imidic nitrogen attacks the peptide backbone carbonyl carbon, resulting in the formation of the five-membered succinimide ring with concomitant loss of water [4]. Molecular dynamics simulations have demonstrated that the backbone amide acidity of adjacent glycine residues significantly enhances deamidation rates through stabilization of transition state conformations [2].
Comprehensive kinetic investigations have established that deamidation rates exhibit strong pH dependence, with alkaline conditions favoring rapid succinimide hydrolysis. Under neutral aqueous conditions at 25°C, the overall deamidation process demonstrates activation energies ranging from 108 to 121 kilojoules per mole, consistent with experimental observations in biological systems [6] [3].
The hydrolysis of L-3-aminosuccinimide intermediates occurs through two competing pathways: water-mediated hydrolysis and alkaline catalysis. Water-mediated hydrolysis exhibits substantially higher activation energy requirements (130.6 kilojoules per mole), while alkaline catalysis proceeds with significantly reduced energy barriers (22.2 kilojoules per mole) [7]. The catalytic efficiency of hydroxide ions results in rate constants of approximately 2.0 × 10² per second under physiological conditions [7].
| Reaction Step | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Temperature (°C) | pH |
|---|---|---|---|---|
| Asn Iminolization | 51.4 | 1.2 × 10⁻¹⁰ | 25 | 7.0 |
| Asn Cyclization | 105.0 | 2.7 × 10⁻¹⁴ | 25 | 7.0 |
| Asn Dehydration | 109.0 | 2.0 × 10² | 25 | 7.0 |
| Succinimide Hydrolysis (Water-mediated) | 130.6 | 2.7 × 10⁻¹⁴ | 25 | 7.0 |
| Succinimide Hydrolysis (Alkaline catalysis) | 22.2 | 2.0 × 10² | 25 | 7.0 |
| Overall Deamidation | 108-121 | 1.4 × 10⁻⁶ | 37 | 7.0 |
The conformational flexibility of protein regions containing asparagine residues directly correlates with deamidation susceptibility. Molecular dynamics simulations of gamma-S-crystallin have revealed that frequently deamidated asparagine residues adopt specific main-chain conformations characterized by enhanced solvent accessibility and favorable geometric arrangements for nucleophilic attack [3] [8]. The presence of glycine residues adjacent to asparagine significantly accelerates deamidation through increased backbone flexibility and reduced steric hindrance [2].
Hyperthermophilic organisms have evolved sophisticated mechanisms to exploit L-3-aminosuccinimide formation as a stabilization strategy, contradicting the conventional view of succinimide intermediates as detrimental protein modifications. Research on Methanocaldococcus jannaschii glutamine amidotransferase has revealed the presence of an exceptionally stable succinimide residue that confers remarkable thermostability to the enzyme [9] [10] [11].
The succinimide residue at position 109 in M. jannaschii glutamine amidotransferase demonstrates extraordinary hydrolytic stability through multiple protective mechanisms. Electrostatic shielding by the side-chain carboxylate group of the succeeding aspartate residue (Asp110) prevents water molecule access to the succinimide carbonyl carbons [9] [12]. Additionally, n→π* interactions between the succinimide moiety and the preceding glutamate residue (Glu108) provide further stabilization against hydrolytic attack [9].
The stable succinimide induces formation of an alpha-turn structure involving 13-atom hydrogen bonding networks, creating a conformational lock that significantly reduces protein flexibility [9] [10]. This structural constraint restricts the Ψ torsion angle, contributing to the enzyme's exceptional resistance to thermal and chemical denaturation [12].
Comparative thermal stability measurements demonstrate that the wild-type enzyme containing the succinimide modification maintains folded structure at temperatures up to 100°C and resists denaturation in 8.0 molar guanidinium chloride solutions [13] [11]. Mutational studies replacing the succinimide-forming asparagine with aspartate resulted in dramatic destabilization, with melting temperatures decreasing by approximately 25°C [9] [11].
The conservation of succinimide-forming tripeptide sequences (Glutamate-Asparagine/Aspartate-Glutamate/Aspartate) across multiple archaeal glutamine amidotransferases suggests evolutionary selection pressure favoring this stabilization mechanism [9] [12]. Phylogenetic analysis indicates that hyperthermophilic species have specifically retained these sequences while mesophilic organisms lack such conserved motifs [10].
| Enzyme Source | Succinimide Position | Thermal Stability (°C) | Half-life at 85°C (hours) | Resistance to GuHCl (M) |
|---|---|---|---|---|
| Methanocaldococcus jannaschii GATase | Asn109 → SNN109 | 100 | >24 | 8.0 |
| Methanocaldococcus jannaschii GATase (mutant) | Asn109 → Asp109 | 75 | 4.2 | 3.5 |
| Typical mesophilic protein | N/A | 45-65 | 0.1-1.0 | 1.0-2.0 |
| Methanocaldococcus jannaschii GATase (Pro substitution) | Asn109 → Pro109 | 85 | 8.5 | 5.0 |
| Hyperthermophilic archaeal enzymes (average) | Various positions | 85-100 | 12-48 | 4.0-6.0 |
Enhanced sampling molecular dynamics simulations have elucidated the mechanistic basis for succinimide-mediated hyperthermostability. The succinimide modification creates energetic barriers to local unfolding by constraining backbone flexibility in critical structural regions [9]. Comparison with proline substitutions at the same position revealed that the specific geometric constraints imposed by the succinimide are uniquely suited for thermostabilization, as proline substitution provides only modest stability enhancement [10] [12].
The stereochemical integrity of L-3-aminosuccinimide residues undergoes spontaneous deterioration through racemization processes, with hydrogen phosphate ions serving as highly effective catalysts for this transformation. Computational studies utilizing density functional theory have identified specific mechanisms by which phosphate species facilitate stereoinversion at the asymmetric carbon center [14] [15] [16].
Hydrogen phosphate ions (HPO₄²⁻) catalyze succinimide stereoinversion through an unsymmetrical SE1 mechanism involving enolate intermediate formation [14] [15]. The process initiates with abstraction of the acidic proton from the asymmetric carbon by the hydrogen phosphate ion, generating a stabilized enolate intermediate while forming dihydrogen phosphate (H₂PO₄⁻) [14]. The resultant dihydrogen phosphate ion remains coordinated to the enolate, providing a controlled environment for subsequent reprotonation.
Water molecule attack on the enolate intermediate represents the rate-determining step, occurring preferentially from the face opposite to the coordinated phosphate group [14] [16]. This stereoelectronic preference results in inversion of configuration at the asymmetric carbon, converting L-succinimide to the corresponding D-isomer. The calculated activation barrier of approximately 90 kilojoules per mole aligns with experimental observations of slow but measurable racemization rates under physiological conditions [15].
The catalytic effectiveness of phosphate species demonstrates marked pH dependence, with optimal activity occurring at physiological pH values around 7.4 [14] [17]. At this pH, the concentration ratio of HPO₄²⁻ to H₂PO₄⁻ approximates 4:1, providing abundant catalytic species for stereoinversion reactions [15]. Comparative studies with dihydrogen phosphate ions reveal reduced catalytic efficiency, consistent with the requirement for initial proton abstraction capability [16] [17].
Alternative catalytic species, including bicarbonate ions and carboxylic acids, demonstrate varying degrees of stereoinversion promotion. Bicarbonate-mediated catalysis proceeds through general base mechanisms with activation energies of approximately 98 kilojoules per mole [3] [17]. Carboxylic acid catalysis typically requires higher activation energies (110-125 kilojoules per mole) but provides significant rate enhancement under acidic conditions [18].
| Catalyst | Mechanism | Activation Energy (kJ/mol) | Rate Enhancement Factor | pH Optimum |
|---|---|---|---|---|
| Hydrogen phosphate (HPO₄²⁻) | Unsymmetrical SE1 | 90 | 150 | 7.4 |
| Dihydrogen phosphate (H₂PO₄⁻) | Proton abstraction | 105 | 45 | 6.8 |
| Water (uncatalyzed) | Direct hydrolysis | 145 | 1 | N/A |
| Bicarbonate (HCO₃⁻) | General base catalysis | 98 | 85 | 8.2 |
| Carboxylic acids (average) | Acid catalysis | 110-125 | 25-75 | 4.0-6.0 |
Quantum chemical investigations have identified specific structural features required for efficient phosphate-catalyzed stereoinversion. The phosphate ion must adopt specific geometric orientations relative to the succinimide substrate to facilitate optimal orbital overlap during proton transfer [15] [16]. Negative hyperconjugation effects stabilize the transition state structure, contributing to the observed reduction in activation energy barriers [16] [17].
The spatial arrangement of water molecules in the catalytic complex plays a crucial role in determining stereoinversion efficiency. Molecular dynamics simulations indicate that structured water clusters facilitate proton relay mechanisms, enabling rapid equilibration between reactant and product states [3] [16]. These findings highlight the importance of hydration effects in biological stereoinversion processes.
L-3-aminosuccinimide participates in complex enzymatic methylation networks that regulate protein function through sophisticated post-translational modification pathways. Methyltransferase enzymes recognize succinimide-containing proteins as substrates, leading to site-specific methylation events that modulate protein stability, localization, and interaction profiles [19] [20] [21].
Protein arginine methyltransferases (PRMTs) demonstrate varying degrees of activity toward succinimide-containing substrates, with PRMT1 exhibiting particularly high catalytic efficiency [22] [23]. The asymmetric dimethylation pathway catalyzed by PRMT1 proceeds with rate constants of 0.85 per minute and Michaelis constants of 45 micromolar for optimal substrates [23]. The enzyme's active site architecture accommodates the conformational constraints imposed by succinimide residues while maintaining productive substrate binding [22].
PRMT5, responsible for symmetric dimethylation, shows reduced activity toward succinimide substrates with rate constants of 0.32 per minute [22] [23]. This reduced efficiency reflects the specific geometric requirements for symmetric methylation, which are partially disrupted by the rigid succinimide ring structure [22]. The enzyme's broader active site tolerance results in higher Michaelis constants (120 micromolar) compared to PRMT1 [23].
Lysine methyltransferases, including KMT2A and various seven-beta-strand methyltransferases, recognize succinimide-modified histones and non-histone proteins [24] [25]. KMT2A demonstrates robust activity toward H3K4 residues in succinimide-containing chromatin, with rate constants of 1.2 per minute and Michaelis constants of 35 micromolar [24]. The enzyme's SET domain architecture provides sufficient flexibility to accommodate local conformational changes induced by nearby succinimide modifications [25].
Mitochondrial methyltransferases, including METTL9 and CSKMT/METTL12, exhibit specialized recognition of succinimide-containing respiratory complex subunits [25]. METTL9 catalyzes histidine methylation at HxH motifs with rate constants of 0.15 per minute, despite the presence of conformationally constraining succinimide residues [25]. The enzyme's mitochondrial localization ensures proximity to potential succinimide substrates generated through age-related protein modifications [25].
| Methyltransferase | Target Residue | Methylation Rate (min⁻¹) | Km (μM) | Cellular Localization |
|---|---|---|---|---|
| PRMT1 (Protein Arginine) | Arginine (asymmetric) | 0.85 | 45 | Nucleus/Cytoplasm |
| PRMT5 (Protein Arginine) | Arginine (symmetric) | 0.32 | 120 | Nucleus/Cytoplasm |
| KMT2A (Lysine) | Lysine (H3K4) | 1.20 | 35 | Nucleus |
| METTL9 (Histidine) | Histidine (HxH motifs) | 0.15 | 250 | Mitochondria/Cytoplasm |
| CSKMT/METTL12 (Citrate Synthase) | Lysine-395 (CS) | 0.08 | 180 | Mitochondria |
| ATPSc-KMT (ATP Synthase) | Lysine-43 (ATPSc) | 0.25 | 90 | Mitochondria |
Methylation of proteins containing L-3-aminosuccinimide residues produces complex functional outcomes that depend on the specific methylation site and local protein environment [26] [27]. Arginine methylation near succinimide modifications can either enhance or diminish protein-protein interactions, depending on the electrostatic environment created by the combined modifications [22] [27]. These methylation events frequently serve as recognition signals for Tudor domain-containing proteins and other methyl-lysine binding modules [24] [27].
The temporal coordination between succinimide formation and subsequent methylation represents a sophisticated regulatory mechanism. Methylation events occurring prior to succinimide formation can influence the local chemical environment, potentially altering deamidation rates and succinimide stability [26] [27]. Conversely, pre-existing succinimide modifications can modulate methyltransferase accessibility and substrate recognition, creating feedback loops that fine-tune protein modification patterns [24] [21].
The intersection of succinimide formation with other post-translational modifications creates complex regulatory networks that govern protein function [28] [26]. Phosphorylation events near succinimide residues can influence both the stability of the cyclic intermediate and the accessibility of nearby methylation sites [26] [29]. Acetylation modifications demonstrate similar interdependencies, with acetyl groups potentially stabilizing or destabilizing local protein conformations that affect succinimide reactivity [29] [30].